molecular formula C17H20N2 B193184 1-Benzhydrylpiperazine CAS No. 841-77-0

1-Benzhydrylpiperazine

Cat. No. B193184
CAS RN: 841-77-0
M. Wt: 252.35 g/mol
InChI Key: NWVNXDKZIQLBNM-UHFFFAOYSA-N
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Description

1-Benzhydrylpiperazine, also known as Diphenylmethylpiperazine, is a chemical compound and piperazine derivative . It features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens . It is an intermediate used in drug synthesis .


Molecular Structure Analysis

1-Benzhydrylpiperazine features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens . More detailed structural analysis can be found in the paper titled “Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydrylpiperazine derivative ”.


Chemical Reactions Analysis

1-Benzhydrylpiperazine is synthesized by the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . In another study, 14 new 1,4-disubstituted piperazine derivatives were synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .


Physical And Chemical Properties Analysis

1-Benzhydrylpiperazine is a white to light yellow crystalline powder . It has a melting point of 90-93 °C . Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol .

Scientific Research Applications

Cytotoxic Activities in Cancer Research 1-Benzhydrylpiperazine derivatives have been synthesized and investigated for their cytotoxic activities against various cancer cell lines. Benzamide derivatives of 1-benzhydrylpiperazine showed high cytotoxic activity, particularly against hepatocellular, breast, and colorectal cancer cell lines (Gurdal et al., 2013). Additionally, conjugates of N-benzhydrylpiperazine with 1,3,4-oxadiazoles were effective in inhibiting the proliferation of HeLa cancer cells and inducing apoptosis through oxidative stress-mediated pathways (Khanam et al., 2018).

Potential in Obesity Treatment Benzhydrylpiperazine derivatives have been identified as potential scaffolds for developing CB1 receptor modulators. These compounds, particularly compound 6c, demonstrated significant potency and selectivity as CB1 receptor inverse agonists, with the potential to reduce body weight in diet-induced obese rats (Meng et al., 2010).

Synthetic Methodology and Characterization The stereoselective synthesis of 1-benzhydryl-4-cinnamylpiperazines via the Wittig Reaction has been reported, illustrating a method to produce specific isomers of this compound (Shivprakash & Reddy, 2014). This advancement in synthetic methodology is crucial for the precise production of benzhydrylpiperazine derivatives for various applications.

Carbonic Anhydrase Inhibition 1-Benzhydrylpiperazine derivatives have been developed as selective inhibitors of the carbonic anhydrase enzymes. These compounds, particularly those bearing a benzhydrylpiperazine tail, showed varying levels of inhibition across different isoforms of human carbonic anhydrase, with notable selectivity for isoform I (Berrino et al., 2017).

Anticancer Potential of Piperazine Derivatives Novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives have shown moderate to good anticancer activity on human cervical cancer and murine microglial cell lines, indicating their potential as anticancer agents (Shivaprakash et al., 2014).

Calcium Antagonism A series of N-benzhydrylpiperazine derivatives were prepared and evaluated for their efficacy as calcium antagonists. This research indicated their potential in influencing the permeability of cell membranes to calcium, which could be significant for cardiovascular applications (Gubert et al., 1987).

Applications in Monoamine Oxidase Inhibition Phenyl- and 1-benzhydrylpiperazine derivatives have been synthesized and evaluated as monoamine oxidase inhibitors. These compounds showed potential for the treatment of neurological disorders like Parkinson's disease and depression, with some exhibiting selective inhibition for MAO-B isoform (Kumar et al., 2018).

properties

IUPAC Name

1-benzhydrylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVNXDKZIQLBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56609-03-1 (mono-hydrochloride)
Record name Norcyclizine
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DSSTOX Substance ID

DTXSID80232968
Record name Norcyclizine
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Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzhydrylpiperazine

CAS RN

841-77-0
Record name Benzhydrylpiperazine
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Record name 1-Benzhydrylpiperazine
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Record name 1-Benzhydrylpiperazine
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Synthesis routes and methods I

Procedure details

A stirred mixture of diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol) and sodium carbonate (86 g, 0.81 mol) in toluene (400 ml) was heated at reflux for 3.5 hr. The reaction mixture was filtered. The filtrate was evaporated to dryness to give 40 g of crude product. The crude product was purified by chromatography using 10% methanol in chloroform as the eluant. Pooling of the appropriate fractions gave 4.5 g of the title compound, NMR (CDCl3) δ1.82 (s,1H), 2.3(t,J=5 Hz,4H), 2.85 (t,J=5 Hz, 4H), 4.2 (s,1H), 7.3 (m,10H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
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Quantity
26.8 g
Type
reactant
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Quantity
86 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Synthesized according to General Procedure A: chlorodiphenylmethane (4{23}, 5 mL, 28.1 mmol, 1 equiv.), piperazine (14.5 g, 168.7 mmol, 6 equiv.), THF (61.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{23} (5.12 g, 72%) as a light yellow solid. 1H-NMR (500 MHz, CDCl3): δ 7.43 (d, 4H, J=7.0 Hz), 7.28 (t, 4H, J=7.5 Hz), 7.18 (t, 2H, J=7.5 Hz), 4.22 (s, 1H), 2.88 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.46 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.6, 128.3, 127.9, 126.7, 76.7, 53.3, 46.3.
Quantity
5 mL
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reactant
Reaction Step One
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14.5 g
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reactant
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Quantity
61.4 mL
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Synthesis routes and methods IV

Procedure details

11.2 g (98 mmoles) of 1-formylpiperazine was added to 10 g (49 mmoles) of chlorodiphenylmethane, and the solution was stirred at room temperature for 48 hours, and the mixture was extracted with water and methylene chloride. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography, and 8.9 g (31.9 mmoles) of the resulting formyl compound was dissolved in 100 ml of ethanol, and 6.5 g (64 mmoles) of conc. hydrochloric acid was added, and the solution was refluxed for 1 hour. Then, the solvent was evaporated under reduced pressure, and the residue was extracted with K2CO3 /water/CH2C2. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 6.8 9 (yield 55 %) of the desired product.
Quantity
11.2 g
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reactant
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10 g
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reactant
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formyl
Quantity
8.9 g
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reactant
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6.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
A Santhoshi, SN Kumar, P Sujitha… - Medicinal Chemistry …, 2014 - Springer
… 1-benzhydrylpiperazine and 4,4’-difluoro-1-benzhydrylpiperazine were prepared as shown … under heating furnished key intermediate 1-benzhydrylpiperazine 11a–11b. Nucleophilic …
Number of citations: 6 link.springer.com
S Govindaiah, S Sreenivasa, RA Ramakrishna… - …, 2018 - Wiley Online Library
… containing 1,2,3-Triazole containing heterocycles and to modify the physiochemical properties, herein, we designed and synthesized 1,2,3-triazoles bearing 1-benzhydrylpiperazine …
AK Thakran, S Gupta, S Kumari, AK Mourya… - International Journal of …, 2012 - Citeseer
… Further 1benzhydrylpiperazine was reacted with various acyl chloride in presence of triethylamine in dichloromethane afforded target compounds (AT5 -9). The anthelmintic activity of …
Number of citations: 6 citeseerx.ist.psu.edu
B Kumar, AK Mantha, V Kumar - Bioorganic Chemistry, 2018 - Elsevier
… In the present study, two series of 4-substituted phenylpiperazine and 1-benzhydrylpiperazine (1–21) … Thus, it can be concluded that phenyl- and 1-benzhydrylpiperazine derivatives are …
Number of citations: 37 www.sciencedirect.com
CSA Kumar, SBB Prasad, K Vinaya… - European journal of …, 2009 - Elsevier
… at 80 C to give the target key intermediate 1-benzhydrylpiperazine (4). The nucleophilic substitution reactions of 1-benzhydrylpiperazine with different sulfonyl chlorides/acid chlorides/or …
Number of citations: 63 www.sciencedirect.com
M Yarim, M Koksal, I Durmaz, R Atalay - International journal of molecular …, 2012 - mdpi.com
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives 5a–g was designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine …
Number of citations: 38 www.mdpi.com
I Valkova, A Zlatkov, K Nędza, I Doytchinova - Medicinal Chemistry …, 2012 - Springer
… Non-commercially available intermediates required for the synthesis of novel derivatives of 1-benzhydrylpiperazine were prepared according to the literature procedures without …
Number of citations: 9 link.springer.com
EE Gurdal, M Yarim, I Durmaz, R Cetin-Atalay - Drug research, 2013 - thieme-connect.com
… Resulting benzhydryl chloride derivatives were used for N-alkylation of piperazine to give 1-benzhydrylpiperazine, 4-chlorobenzhydrylpiperazine and 4,4′-…
Number of citations: 13 www.thieme-connect.com
S Naveen, CS Ananda Kumar… - Journal of Chemical …, 2009 - Springer
The title compound 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine was synthesized and the structure was investigated by X-ray crystallography. The title compound, C 24 H 26 N 2 O 2 …
Number of citations: 3 link.springer.com
Y NoMURA, T YAMAKAwA, K NISHIOKA… - Chemical and …, 1995 - jstage.jst.go.jp
… Unsubstituted (4a) and nitro derivatives (4q) were derived from a reaction of styrene oxide (5) with 1-benzhydrylpiperazine in EtOH (method D) as shown in Chart 2. The free base of 4 …
Number of citations: 19 www.jstage.jst.go.jp

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